Cas no 1105194-16-8 (({1-(4-fluorophenyl)-5-oxopyrrolidin-3-ylmethyl}sulfanyl)methanimidamide)

({1-(4-fluorophenyl)-5-oxopyrrolidin-3-ylmethyl}sulfanyl)methanimidamide 化学的及び物理的性質
名前と識別子
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- Carbamimidothioic acid, [1-(4-fluorophenyl)-5-oxo-3-pyrrolidinyl]methyl ester
- ({1-(4-fluorophenyl)-5-oxopyrrolidin-3-ylmethyl}sulfanyl)methanimidamide
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- MDL: MFCD16653042
- インチ: 1S/C12H14FN3OS/c13-9-1-3-10(4-2-9)16-6-8(5-11(16)17)7-18-12(14)15/h1-4,8H,5-7H2,(H3,14,15)
- InChIKey: WSUFLUOCRRSKGI-UHFFFAOYSA-N
- ほほえんだ: C(=N)(SCC1CC(=O)N(C2=CC=C(F)C=C2)C1)N
({1-(4-fluorophenyl)-5-oxopyrrolidin-3-ylmethyl}sulfanyl)methanimidamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-241911-0.1g |
({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}sulfanyl)methanimidamide |
1105194-16-8 | 95% | 0.1g |
$640.0 | 2024-06-19 | |
Enamine | EN300-241911-0.5g |
({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}sulfanyl)methanimidamide |
1105194-16-8 | 95% | 0.5g |
$699.0 | 2024-06-19 | |
Enamine | EN300-241911-1.0g |
({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}sulfanyl)methanimidamide |
1105194-16-8 | 95% | 1.0g |
$728.0 | 2024-06-19 | |
Enamine | EN300-241911-5g |
({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}sulfanyl)methanimidamide |
1105194-16-8 | 5g |
$2110.0 | 2023-09-15 | ||
Enamine | EN300-241911-2.5g |
({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}sulfanyl)methanimidamide |
1105194-16-8 | 95% | 2.5g |
$1428.0 | 2024-06-19 | |
Enamine | EN300-241911-10.0g |
({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}sulfanyl)methanimidamide |
1105194-16-8 | 95% | 10.0g |
$3131.0 | 2024-06-19 | |
Enamine | EN300-241911-0.25g |
({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}sulfanyl)methanimidamide |
1105194-16-8 | 95% | 0.25g |
$670.0 | 2024-06-19 | |
Enamine | EN300-241911-1g |
({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}sulfanyl)methanimidamide |
1105194-16-8 | 1g |
$728.0 | 2023-09-15 | ||
Enamine | EN300-241911-5.0g |
({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}sulfanyl)methanimidamide |
1105194-16-8 | 95% | 5.0g |
$2110.0 | 2024-06-19 | |
Enamine | EN300-241911-0.05g |
({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}sulfanyl)methanimidamide |
1105194-16-8 | 95% | 0.05g |
$612.0 | 2024-06-19 |
({1-(4-fluorophenyl)-5-oxopyrrolidin-3-ylmethyl}sulfanyl)methanimidamide 関連文献
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
-
Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
-
Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
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7. Back matter
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
-
Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
({1-(4-fluorophenyl)-5-oxopyrrolidin-3-ylmethyl}sulfanyl)methanimidamideに関する追加情報
The Compound CAS No 1105194-16-8: ({1-(4-fluorophenyl)-5-oxopyrrolidin-3-ylmethyl}sulfanyl)methanimidamide
The compound with CAS No 1105194-16-8, known as ({1-(4-fluorophenyl)-5-oxopyrrolidin-3-ylmethyl}sulfanyl)methanimidamide, is a highly specialized chemical entity that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structural features and potential applications in drug development. Recent studies have highlighted its role in modulating key biological pathways, making it a promising candidate for therapeutic interventions.
The molecular structure of this compound is characterized by a pyrrolidinone ring system, which is a five-membered lactam. The presence of a fluorine atom at the para position of the phenyl group introduces significant electronic effects, influencing the compound's stability and bioavailability. The sulfanyl group attached to the pyrrolidinone ring further enhances its chemical reactivity and selectivity. These structural features make it a versatile building block for constructing bioactive molecules.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through multi-step reactions. Researchers have employed strategies such as nucleophilic substitution, oxidation, and cyclization to achieve high yields and purity. The use of green chemistry principles in these syntheses has also been explored, reducing environmental impact while maintaining product quality.
In terms of pharmacological activity, this compound has demonstrated potent inhibitory effects on several enzymes associated with inflammatory and neurodegenerative diseases. For instance, studies have shown that it can inhibit the activity of cyclooxygenase (COX) enzymes, which are key players in inflammation. Additionally, its ability to modulate glutamate receptors suggests potential applications in treating conditions like epilepsy and Alzheimer's disease.
The application of computational chemistry tools has further enhanced our understanding of this compound's properties. Molecular docking studies have revealed its binding affinity to various protein targets, providing insights into its mechanism of action. These findings have been corroborated by in vitro and in vivo experiments, reinforcing its therapeutic potential.
Looking ahead, the development of this compound into a clinical candidate is an area of active research. Preclinical studies are currently underway to assess its safety profile and efficacy in animal models of disease. The integration of artificial intelligence (AI) in drug design is also being leveraged to optimize its pharmacokinetic properties, ensuring better absorption and distribution within the body.
In conclusion, the compound CAS No 1105194-16-8 represents a significant advancement in chemical innovation. Its unique structure, coupled with promising biological activities, positions it as a valuable asset in the quest for novel therapeutics. As research continues to unfold, this compound holds the potential to make a meaningful impact on human health.
1105194-16-8 (({1-(4-fluorophenyl)-5-oxopyrrolidin-3-ylmethyl}sulfanyl)methanimidamide) 関連製品
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